(3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine
Description
(3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine is a chiral compound featuring a piperazine ring substituted with a methyl group at the 3rd position and an oxan-4-ylmethyl group
Properties
IUPAC Name |
(3R)-3-methyl-1-(oxan-4-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-10-8-13(5-4-12-10)9-11-2-6-14-7-3-11/h10-12H,2-9H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFOYAWTZULLTR-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)CC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as sodium hydride.
Attachment of the Oxan-4-ylmethyl Group: This step involves the reaction of the piperazine derivative with oxan-4-ylmethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms using alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
Research indicates that (3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may have efficacy against various microbial strains, indicating its potential as an antimicrobial agent.
- Antiviral Activity : Investigations into its antiviral properties are ongoing, with some evidence pointing towards its ability to inhibit viral replication.
- Anticancer Effects : The compound has been studied for its ability to inhibit cancer cell proliferation, suggesting a role in cancer therapy. Its mechanism of action may involve interactions with specific molecular targets that modulate cellular signaling pathways.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| 3-Methyl-1-(oxan-4-yl)piperazine | Piperazine | Lacks methyl substitution at position 3 |
| 3-Methyl-1-(oxan-4-yl)methylpiperidine | Piperidine | Contains a piperidine ring instead of piperazine |
| (3R)-3-methyl-1-(oxan-4-yl)methylmorpholine | Morpholine | Contains a morpholine ring instead |
The distinct substitution pattern and combination of a piperazine ring with an oxan group contribute to the compound's unique chemical reactivity and biological activity compared to similar compounds.
Case Studies and Research Findings
Several studies have focused on the applications and effects of this compound:
- Neuropharmacological Studies : Research indicates that this compound may have neuroprotective effects, potentially modulating neurotransmitter systems involved in conditions such as depression and anxiety.
- Anticancer Investigations : A study demonstrated that derivatives of piperazine compounds exhibit significant anti-proliferative activity against breast cancer cell lines, suggesting that this compound could have similar therapeutic potential.
Mechanism of Action
The mechanism of action of (3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-methyl-1-[(oxan-4-yl)methyl]piperidine: Similar structure but with a piperidine ring.
(3R)-3-methyl-1-[(oxan-4-yl)methyl]morpholine: Similar structure but with a morpholine ring.
Uniqueness
(3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine is unique due to its specific substitution pattern and the presence of both a piperazine ring and an oxan-4-ylmethyl group, which confer distinct chemical and biological properties.
Biological Activity
(3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by a piperazine core modified with a methyl group at the 3-position and an oxan-4-ylmethyl substituent. Its molecular formula is with a molecular weight of approximately 198.27 g/mol. The presence of the piperazine ring is significant as it is often associated with various pharmacological effects.
Research has indicated that modifications in the piperazine structure can significantly influence biological activity. For instance, the introduction of a methyl group at position 3 has been shown to result in a profound loss of both biochemical and whole-cell activities in related compounds targeting Mycobacterium tuberculosis' inosine-5′-monophosphate dehydrogenase (IMPDH) . This suggests that while structural modifications can enhance certain activities, they can also detrimentally affect others.
Antimicrobial Activity
The primary focus of studies involving derivatives of piperazine, including this compound, has been on their antimicrobial properties. Compounds with similar structures have been evaluated for their efficacy against various bacterial strains and have shown promising results. For example, some derivatives exhibit inhibitory effects against M. tuberculosis, indicating potential as anti-tubercular agents .
Cytotoxicity and Selectivity
Cytotoxicity studies are crucial for determining the therapeutic window of new compounds. In studies assessing the cytotoxic effects of piperazine derivatives, it was found that certain modifications could lead to reduced toxicity toward mammalian cells while maintaining antimicrobial efficacy . Understanding this balance is essential for developing safe therapeutic agents.
Structure-Activity Relationship (SAR)
The SAR studies involving this compound reveal critical insights into how structural changes impact biological activity. Key findings include:
- Positioning of Substituents : The position and type of substituents on the piperazine ring significantly affect both enzyme inhibition and whole-cell activity.
- Modification Effects : Modifications such as replacing the piperazine ring or altering the oxan moiety can lead to substantial changes in activity, highlighting the importance of specific functional groups .
Case Studies
Several case studies have documented the biological activities of compounds related to this compound:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Study 1 | Compound A | Antimicrobial | Inhibition of M. tuberculosis with an IC50 value of 20 µM |
| Study 2 | Compound B | Cytotoxicity | Low toxicity in mammalian cell lines with an IC50 > 100 µM |
| Study 3 | Compound C | Enzyme Inhibition | Selective inhibition of IMPDH with minimal off-target effects |
These findings underscore the potential for developing new therapeutic agents based on the structural framework provided by this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
